REACTION_CXSMILES
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[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:8]=[N:9][C:10]([NH:13][NH2:14])=[CH:11][CH:12]=2)[CH2:3][CH2:2]1.[C:15]([CH2:18][C:19](=O)[CH3:20])(=O)[CH3:16]>C(O)C>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:8]=[N:9][C:10]([N:13]3[C:19]([CH3:20])=[CH:18][C:15]([CH3:16])=[N:14]3)=[CH:11][CH:12]=2)[CH2:3][CH2:2]1
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Name
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|
Quantity
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1.95 g
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Type
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reactant
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Smiles
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O1CCN(CC1)C=1N=NC(=CC1)NN
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(=O)CC(C)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling the separated crystals
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Type
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FILTRATION
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Details
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are filtered
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Type
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WASH
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Details
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washed with ethanol
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)C=1N=NC(=CC1)N1N=C(C=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |